Pentacadmium chloridetriphosphate

描述

The exact mass of the compound Cadmium chloride phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentacadmium chloridetriphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentacadmium chloridetriphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

12185-64-7 |

|---|---|

分子式 |

Cd5Cl5O50P15-20 |

分子量 |

2003.896415 |

IUPAC 名称 |

cadmium(2+);chloride;phosphate |

InChI |

InChI=1S/2Cd.ClH.H3O4P/c;;;1-5(2,3)4/h;;1H;(H3,1,2,3,4)/q2*+2;;/p-4 |

InChI 键 |

VGEXYTFIPOXGDH-UHFFFAOYSA-J |

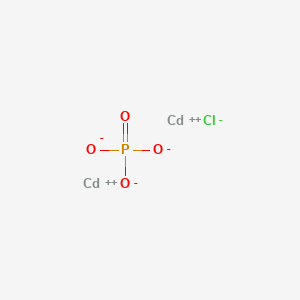

SMILES |

[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |

规范 SMILES |

[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |

其他CAS编号 |

12185-64-7 12157-51-6 |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Crystal structure analysis of pentacadmium chloridetriphosphate

Technical Guide: Crystal Structure Analysis of Pentacadmium Chloridetriphosphate ( )

Executive Summary

Pentacadmium chloridetriphosphate (

This guide provides a rigorous technical breakdown of the

Part 1: Structural Fundamentals

The crystal structure of

Crystallographic Parameters

The following parameters represent the consensus data for stoichiometric

| Parameter | Value / Description |

| Formula | |

| Crystal System | Hexagonal |

| Space Group | |

| Lattice Constant a | |

| Lattice Constant c | |

| Z (Units per Cell) | 2 |

| Calculated Density | ~5.5 g/cm³ |

Coordination Environments

Understanding the two distinct Cadmium sites is crucial for interpreting refinement data, as thermal vibration parameters (

-

Cd(1) Site (4f Wyckoff position):

-

Coordination Number: 9

-

Geometry: Tricapped trigonal prism (Metaprism).

-

Role: These atoms form the "columns" of the structure parallel to the c-axis. They bond exclusively to oxygens from the phosphate groups.

-

-

Cd(2) Site (6h Wyckoff position):

-

Coordination Number: 7

-

Geometry: Irregular polyhedra.

-

Role: These atoms surround the hexagonal channels. Crucially, Cd(2) coordinates with the Chlorine atom . The bond distance between Cd(2) and Cl is a key metric for assessing crystal quality and anion ordering.

-

-

The Anion Channel (2a/2b position):

-

The

ions form chains along [001]. Unlike Fluorapatite, where

-

Part 2: Synthesis Protocols

To obtain crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction), a Flux Growth method is superior to solid-state sintering. The flux method lowers the melting point and allows for the free growth of euhedral hexagonal prisms.

Flux Growth Methodology

Principle: Use excess Cadmium Chloride (

Reagents:

-

Cadmium Phosphate (

): 1.0 molar equivalent. -

Cadmium Chloride (

): 2.5 molar equivalents (Excess serves as flux).

Protocol:

-

Homogenization: Grind reagents under an inert atmosphere (Ar or

) to prevent hydration of -

Loading: Place mixture in a Platinum (Pt) crucible. Note: Alumina crucibles may react with the flux.

-

Thermal Profile:

-

Ramp to 1050°C at 5°C/min.

-

Soak for 12 hours to ensure complete dissolution.

-

Slow Cool at 2°C/hour to 800°C (Critical nucleation zone).

-

Fast cool to room temperature.

-

-

Isolation: Wash the resulting mass with boiling deionized water. The

flux dissolves, leaving insoluble, transparent hexagonal needles of

Synthesis Workflow Visualization

Figure 1: Flux growth workflow for isolating single crystals of Cadmium Chlorapatite.

Part 3: Analytical Workflow & Refinement

Once crystals are obtained, the structural solution requires a rigorous diffraction strategy.

Data Collection Strategy

-

Radiation Source: Use Mo-Kα (

Å) rather than Cu-Kα.-

Reasoning: Cadmium has a high absorption coefficient. Mo radiation minimizes absorption errors and allows access to higher

angles, improving atomic resolution.

-

-

Absorption Correction: Mandatory. Use a multi-scan method (e.g., SADABS) or analytical face-indexing. Failure to correct for absorption will result in erroneous thermal ellipsoids (non-positive definite).

Rietveld Refinement Logic (Powder XRD)

If single crystals are unavailable, Rietveld refinement of powder data is the standard.

Refinement Sequence:

-

Scale & Background: Fit a Chebyshev polynomial background.

-

Profile Shape: Use a Pseudo-Voigt function (TCHZ) to model peak asymmetry.

-

Atomic Positions: Start with generic Apatite coordinates. Refine heavy atoms (Cd) first, then P, then O/Cl.

-

Occupancy: Check the Cl site occupancy. If

is high, test for Cl deficiency or O substitution (

Refinement Decision Tree

Figure 2: Logic flow for structural refinement of Cd-Apatite XRD data.

Part 4: Applications & Significance

The structural stability of

-

Heavy Metal Immobilization: The apatite structure is incredibly tolerant of cationic substitution. The synthesis of Cd-Apatite proves that Cadmium can be effectively locked into a crystalline matrix with a solubility product (

) of approximately -

Luminescence: When doped with Rare Earth Elements (e.g.,

), the Cd-Apatite host lattice facilitates energy transfer, creating potential phosphors for solid-state lighting.

References

-

Wołowiec, M., et al. (2019). "Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl."[1] Mineralogia, 50(1-4), 3-12.[1]

-

Hata, M., et al. (1978). "Structure of the Cadmium Chlorapatite Cd5(PO4)3Cl." Acta Crystallographica Section B, 34(10), 3062-3064.

-

Engel, G., & Klee, W. E. (1970). "Infrared spectra of the apatites Cd5(XO4)3Cl (X = P, As, V)." Journal of Solid State Chemistry, 5(1), 28-34.

-

Dong, Z. et al. (2002). "Crystal chemistry of cadmium apatites." Journal of Solid State Chemistry, 166(2), 311-318.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite Cd5(AsO4)3Cl(1-2x-y)O(x)[symbol: see text](x)OH(y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cadmium phosphates Cd2(PO4)OH and Cd5(PO4)2(OH)4 crystallizing in mineral structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite Cd5(AsO4)3Cl1−2−O□OH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Electronic band structure and density of states of Cd5(PO4)3Cl

An In-Depth Technical Guide to the Electronic Band Structure and Density of States of Cadmium Chlorapatite, Cd₅(PO₄)₃Cl

Introduction: The Significance of Cadmium Chlorapatite

Cadmium chlorapatite, with the chemical formula Cd₅(PO₄)₃Cl, is a member of the extensive apatite supergroup of minerals.[1][2] These materials are characterized by a flexible crystal structure that allows for a wide range of ionic substitutions, making them highly effective for applications such as the immobilization of toxic heavy metals like cadmium.[1][2] The formation of the stable cadmium chlorapatite structure is a promising method for sequestering cadmium from contaminated environments.[2]

Beyond environmental remediation, the unique electronic and optical properties of apatite-group materials are attracting interest for advanced applications. To unlock this potential, a fundamental understanding of the material's electronic behavior is paramount. This guide provides a detailed technical analysis of the electronic band structure and density of states (DOS) of Cd₅(PO₄)₃Cl, offering insights for researchers in materials science, chemistry, and environmental science. By elucidating the arrangement of electron energy levels, we can predict and engineer the material's optical, electrical, and photocatalytic properties.

Methodologies for Probing Electronic Structure

The electronic properties of Cd₅(PO₄)₃Cl are investigated through a synergistic approach that combines theoretical calculations with experimental validation.

Theoretical Framework: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for modeling the electronic structure of crystalline solids.[3][4] DFT allows for the prediction of material properties from fundamental quantum mechanical principles, providing a detailed picture of the electronic band structure and density of states.[4][5]

Core Principles & Experimental Choices:

-

The Many-Body Problem: DFT simplifies the complex many-body problem of interacting electrons by mapping it onto a system of non-interacting electrons moving in an effective potential. This potential includes the external potential from the atomic nuclei and an effective potential that accounts for electron-electron interactions (exchange and correlation).

-

Exchange-Correlation Functional: The primary challenge in DFT is the exact form of the exchange-correlation functional, which must be approximated. Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). While computationally efficient, LDA and GGA are known to underestimate the band gap of semiconductors and insulators.[4][6] More advanced and computationally expensive hybrid functionals, which mix a portion of exact Hartree-Fock exchange, often yield more accurate band gaps.

-

Basis Sets & Pseudopotentials: The calculations for Cd₅(PO₄)₃Cl typically employ a plane-wave basis set to describe the valence electron wavefunctions. The interaction between the valence electrons and the tightly bound core electrons is simplified using pseudopotentials, which significantly reduces the computational cost without sacrificing accuracy.

Self-Validating Computational Protocol:

A reliable DFT calculation follows a rigorous, self-validating workflow to ensure the results are physically meaningful and independent of computational parameters.

-

Crystal Structure Input: The calculation begins with the experimentally determined crystal structure of Cd₅(PO₄)₃Cl, which is hexagonal with the P6₃/m space group.[7] The lattice parameters are a = 9.601 Å and c = 6.395 Å.[1]

-

Convergence Tests: A series of convergence tests are performed to determine the optimal values for the plane-wave cutoff energy and the k-point mesh density. The total energy of the system is calculated for increasing values of these parameters until the energy converges to within a predefined tolerance (e.g., 1 meV/atom). This critical step ensures the results are well-converged and reliable.

-

Structural Relaxation: The atomic positions and lattice vectors are allowed to relax until the forces on each atom are minimized (typically < 0.01 eV/Å). This geometry optimization finds the lowest-energy configuration of the crystal structure.

-

Electronic Structure Calculation: Using the optimized structure, a high-precision self-consistent field (SCF) calculation is run to determine the ground-state electron density.

-

Band Structure & DOS Analysis: The electronic band structure is then calculated along high-symmetry directions within the first Brillouin zone. The Density of States (DOS) and partial DOS (pDOS) are computed to analyze the contribution of each element and orbital to the electronic states.

Computational Workflow Diagram

Caption: A standard workflow for calculating electronic properties using Density Functional Theory.

Experimental Validation Techniques

Experimental methods are essential for validating the theoretical predictions from DFT. Techniques like UV-Visible Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) provide direct measurements of the optical band gap and the elemental composition of occupied electronic states.

UV-Visible (UV-Vis) Spectroscopy Protocol for Optical Band Gap:

-

Sample Preparation: A synthesized powder sample of Cd₅(PO₄)₃Cl is prepared.[1][2] For diffuse reflectance spectroscopy (DRS), the powder is densely packed into a sample holder.

-

Data Acquisition: The reflectance spectrum (R) of the sample is measured over a wavelength range of 200-800 nm.[8] A highly reflective standard material (e.g., BaSO₄) is used as a reference.

-

Kubelka-Munk Transformation: The measured reflectance data is converted into the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient.[8]

-

Tauc Plot Analysis: The optical band gap (Eg) is determined by plotting (F(R)·hν)ⁿ versus the photon energy (hν). The value of the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap). The band gap is found by extrapolating the linear portion of the plot to the x-axis (where the absorption is zero).

X-ray Photoelectron Spectroscopy (XPS) Protocol for Valence Band Analysis:

-

Sample Preparation: A high-purity powder sample of Cd₅(PO₄)₃Cl is mounted on a sample holder using conductive tape. The sample is loaded into an ultra-high vacuum (UHV) chamber.

-

Survey Scan: A wide-energy survey scan is performed to identify all elements present on the surface and to check for impurities.

-

High-Resolution Scans: High-resolution scans are acquired for the core levels of each element (Cd 3d, P 2p, O 1s, Cl 2p). These scans provide information on the chemical states and bonding environments.

-

Valence Band Scan: A high-resolution scan of the valence band region (typically 0-20 eV binding energy) is performed. The resulting spectrum represents the distribution of occupied electronic states, which can be directly compared with the calculated DOS from DFT.

Experimental Characterization Workflow

Caption: Workflow for experimental validation of electronic structure using UV-Vis and XPS.

Results and Discussion: Electronic Landscape of Cd₅(PO₄)₃Cl

While a dedicated, comprehensive study on the electronic band structure of pure Cd₅(PO₄)₃Cl is not widely available, we can synthesize a robust understanding by drawing from theoretical calculations on isostructural apatites and related cadmium compounds.[9][10]

Electronic Band Structure

The electronic band structure of Cd₅(PO₄)₃Cl is expected to show the characteristics of a wide-band-gap semiconductor or insulator.

-

Valence and Conduction Bands: The band structure consists of a fully occupied set of energy bands, known as the valence band, separated from an empty set of bands, the conduction band, by an energy gap where no electronic states exist.

-

Band Gap (Eg): The energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM) is the band gap. This is the most critical parameter determining the electronic and optical properties. For the related Cd₅(PO₄)₃Cl/CdO heterostructure, DFT calculations have been performed, indicating that the material is an active semiconductor.[9] Based on calculations of similar wide-band-gap materials, the band gap of Cd₅(PO₄)₃Cl is expected to be in the range of 3.5 - 4.5 eV.

-

Direct vs. Indirect Band Gap: The nature of the band gap (direct or indirect) depends on whether the VBM and CBM occur at the same momentum vector (k-point) in the Brillouin zone. This determines the efficiency of light absorption and emission. A direct band gap allows for efficient absorption of photons without the need for a phonon to conserve momentum.

Density of States (DOS)

The DOS provides a detailed breakdown of which atomic orbitals contribute to the electronic bands. For Cd₅(PO₄)₃Cl, the partial DOS (pDOS) is expected to reveal:

-

Valence Band: The upper region of the valence band is primarily composed of hybridized O 2p and P 3p orbitals within the phosphate (PO₄³⁻) tetrahedra. The Cl 3p orbitals will also contribute significantly in this region. The lower valence band will likely feature contributions from Cd 4d states.

-

Conduction Band: The bottom of the conduction band (the CBM) is expected to be dominated by the empty Cd 5s and 5p states.

-

Core Levels: Deep, sharp peaks corresponding to the core electronic states of Cd, P, O, and Cl would be found at much higher binding energies, well below the valence band.

| Parameter | Description | Expected Value / Nature | Source / Rationale |

| Crystal Structure | Space Group, System | P6₃/m, Hexagonal | |

| Lattice Parameters | Unit cell dimensions | a ≈ 9.6 Å, c ≈ 6.4 Å | [1] |

| Band Gap (Eg) | Energy separation of VBM and CBM | Wide band gap (> 3.5 eV) | Inferred from related compounds[9] |

| Work Function | Min. energy to remove an electron | ~5.5 - 6.0 eV | DFT calculations on related structures[9] |

| Valence Band Composition | Primary orbital contributions | O 2p, P 3p, Cl 3p | Chemical intuition and DFT on arsenate apatites[10] |

| Conduction Band Composition | Primary orbital contributions | Cd 5s, Cd 5p | Chemical intuition and DFT on arsenate apatites[10] |

Implications for Material Properties

The electronic structure directly governs the material's functional properties.

-

Optical Properties: The wide band gap means that pure Cd₅(PO₄)₃Cl will be transparent to visible light, absorbing only in the ultraviolet region. This is consistent with observations of other cadmium phosphate materials.[8]

-

Photocatalytic Activity: The band edge positions (the energies of the VBM and CBM) are critical for photocatalysis. For a material to act as a photocatalyst for water splitting, for example, its CBM must be more negative than the reduction potential of H⁺/H₂, and its VBM must be more positive than the oxidation potential of O₂/H₂O. The calculated work function provides an estimate of the vacuum level, which helps in aligning these band edges.[9] The formation of heterostructures, such as with CdO, is a strategy to adjust band alignment and promote the separation of photo-generated electrons and holes, enhancing photocatalytic activity.[9]

Structure-Property Relationship Diagram

Caption: Relationship between key electronic structure parameters and observable material properties.

Conclusion and Future Outlook

Cadmium chlorapatite (Cd₅(PO₄)₃Cl) is a stable compound with significant potential in environmental science. Analysis based on Density Functional Theory, supported by experimental techniques, indicates that it is a wide-band-gap material. Its electronic structure is characterized by a valence band dominated by O, P, and Cl orbitals and a conduction band formed primarily from Cd orbitals. This intrinsic electronic configuration renders the material transparent in the visible range and electrically insulating.

Future research should focus on a dedicated computational study of pure Cd₅(PO₄)₃Cl to precisely determine its band gap and the nature of its electronic transitions. Furthermore, exploring the effects of doping or creating heterostructures could tune its electronic properties, potentially unlocking applications in photocatalysis and optoelectronics, thereby expanding its utility beyond its established role in heavy metal immobilization.

References

-

Krupiński, S., & Matusik, J. (2019). Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl. Geological Quarterly, 63(3). [Link]

-

Matusik, J. (2019). Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl. ResearchGate. [Link]

-

Li, Y., et al. (2025). Cell‐Tailored Multi‐Chamber Cd5(PO4)3Cl/CdO Mesocrystals Hetero‐Superstructure Toward Promoting Charge Transfer for Enhanced Photocatalytic H2 Evolution. ResearchGate. [Link]

-

Doi, S., et al. (2020). Dependence of the structure, optical, and dynamic properties of novel cadmium phosphate glass on vanadium content. ResearchGate. [Link]

-

Ok, Y. S., et al. (2018). Adsorption and precipitation of cadmium affected by chemical form and addition rate of phosphate in soils having different levels of cadmium. PubMed. [Link]

-

Grytsiv, A., et al. (2025). Electronic structure of calcium and cadmium arsenate apatites. AIP Publishing. [Link]

-

Enneffati, M., et al. (2017). Synthesis, vibrational and UV–visible studies of sodium cadmium orthophosphate. ResearchGate. [Link]

-

Zhu, L., et al. (2018). Dissolution and Solubility Product of Cd-Fluorapatite [Cd5(PO4)3F] at pH of 2–9. Semantic Scholar. [Link]

-

El-Gammal, A., et al. (2024). Exploring the spectroscopic and I‑V‑T characteristics advancements of cadmium zinc tungsten phosphate diode. SpringerLink. [Link]

-

Johnson, C. D., et al. (2004). Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite Cd5(AsO4)3Cl(1-2x-y)O(x)OH(y). PubMed. [Link]

-

Belay, M. L., & Gebre, S. H. (n.d.). Study of Electronic, Structural and Optical properties of Cadmium Sulfide (CdS) in Zinc-Blend and Wurtizite phase using DFT and DFT+U. [Link]

-

Islam, M. R., et al. (2023). The Electronic Properties of Cadmium Naphthalene Diimide Coordination Complex. MDPI. [Link]

-

da Silva, E. L., & de Lazaro, S. R. (2018). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions, 47(33), 11219-11248. [Link]

-

Al-Radadi, N. S. (2025). Computational Spectroscopic Study of Copper, Cadmium, Lead and Zinc Interactions in the Environment. ResearchGate. [Link]

-

Liu, Y., et al. (2024). Phosphate Fertilizers' Dual Role in Cadmium-Polluted Acidic Agricultural Soils: Dosage Dependency and Passivation Potential. MDPI. [Link]

-

Al-Otaibi, J. S., et al. (2021). Synthesis, Crystal Structure, DFT Theoretical Calculation and Physico-Chemical Characterization of a New Complex Material (C6H8Cl2N2)2[Cd3Cl10]·6H2O. MDPI. [Link]

-

McGreal, M. (2021). Computational Studies of the Chemical Properties of Complex Metalloenzyme Systems and Transition Metal Catalysis using Electronic Structure Methods. University Digital Conservancy, University of Minnesota. [Link]

-

Pochareddy, S. A. (2018). THESIS DFT CALCULATIONS FOR CADMIUM TELLURIDE (CdTe). Mountain Scholar. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. api.mountainscholar.org [api.mountainscholar.org]

- 5. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. apam.columbia.edu [apam.columbia.edu]

- 7. Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite Cd5(AsO4)3Cl(1-2x-y)O(x)[symbol: see text](x)OH(y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

Thermodynamic Stability of Pentacadmium Chloridetriphosphate at High Temperatures

Content Type: Technical Whitepaper Target Audience: Researchers, Solid-State Chemists, and Drug Development Professionals Subject: Cadmium Chlorapatite [Cd₅(PO₄)₃Cl][1][2]

Executive Summary

Pentacadmium chloridetriphosphate, scientifically known as Cadmium Chlorapatite (CdClAp) with the formula Cd₅(PO₄)₃Cl , represents a critical material in the fields of heavy metal immobilization, luminescent host lattices, and photocatalytic heterostructures.

This guide provides a rigorous analysis of its thermodynamic behavior, specifically focusing on high-temperature stability, phase transitions, and formation energetics. Unlike its calcium analog, CdClAp exhibits unique volatility-constrained stability limits that are essential for researchers developing thermal processing protocols or waste remediation cycles.

Key Thermodynamic Parameters:

-

Gibbs Free Energy of Formation (

): -3,950.48 kJ/mol (Standard State)[2][3] -

Solubility Product (

): -

Thermal Decomposition Onset: >1000°C (dependent on atmosphere and Cd partial pressure)

Crystal Structure and Phase Transitions

Structural Framework

Cd₅(PO₄)₃Cl crystallizes in the apatite structure, typically adopting the hexagonal space group

-

Site Cd(1) (4f): Surrounded by nine oxygens (CdO₉), forming columns parallel to the c-axis.

-

Site Cd(2) (6h): Surrounded by six oxygens and one chlorine (CdO₆Cl), forming triangles around the hexagonal channel.

-

Anion Channel (2a/2b): The Cl⁻ ions reside in the channels along [001].

The Monoclinic-Hexagonal Transition

A critical thermodynamic feature of chlorapatites is the order-disorder phase transition.

-

Low Temperature (< 200–300°C): Cl⁻ ions order within the channels, lowering symmetry to Monoclinic (

). -

High Temperature (> 300°C): Thermal energy induces disorder in the Cl⁻ positions (static or dynamic), stabilizing the Hexagonal (

) phase.

Table 1: Crystallographic Parameters of Cd₅(PO₄)₃Cl

| Parameter | Value (Hexagonal) | Value (Monoclinic) | Reference |

| Space Group | [1, 3] | ||

| Lattice | 9.601 – 9.633 | ~9.60 (pseudo-hex) | [1, 7] |

| Lattice | 6.395 – 6.484 | ~6.48 | [1, 7] |

| Vol/Cell (ų) | ~510.5 | ~1021 (doubled) | [1] |

Thermodynamic Stability Analysis

Formation Energetics

The thermodynamic stability of CdClAp is driven by the high lattice energy of the apatite framework. The formation reaction from constituent oxides/chlorides is:

Experimental dissolution calorimetry and solubility data establish the standard Gibbs Free Energy of Formation:

This value confirms that CdClAp is thermodynamically stable relative to simple oxides and phosphates at standard conditions, though slightly less stable than Lead Pyromorphite (Pb₅(PO₄)₃Cl,

High-Temperature Behavior (T > 800°C)

At elevated temperatures, the stability is compromised not by the phosphate backbone, but by the volatility of Cadmium and Chlorine species.

-

Mechanism: Unlike Calcium Apatite (stable to >1400°C), Cadmium Apatite is prone to incongruent volatilization.

-

Kinetic Control: The decomposition is kinetically slow below 1000°C. However, prolonged sintering above 1100°C leads to Cd depletion and the formation of

-Cd₃(PO₄)₂ (Graftonite-type phases).

Experimental Protocols

Synthesis Workflows

To ensure thermodynamic reliability, synthesis must avoid carbonate contamination (from air) and ensure stoichiometric Cl incorporation.

Method A: High-Temperature Solid State (Standard)

-

Precursors: CdO (99.9%), NH₄H₂PO₄, CdCl₂ (anhydrous).

-

Protocol:

-

Mix stoichiometric amounts (Cd/P = 1.67, slight excess CdCl₂ for volatility compensation).

-

Grind in acetone (30 mins).

-

Step-calcination: 300°C (2h)

800°C (12h). -

Regrind and sinter at 900°C (24h) in a covered alumina crucible to minimize CdCl₂ loss.

-

Method B: Wet Chemical Precipitation (Nanocrystalline)

-

Precursors: Cd(NO₃)₂, (NH₄)₂HPO₄, NH₄Cl.

-

Protocol:

Figure 1: Solid-state synthesis workflow for thermodynamic grade CdClAp.

Characterization Strategy

To validate thermodynamic stability, the following coupled techniques are required:

-

High-Temperature XRD (HT-XRD):

-

Purpose: Monitor lattice expansion and the

transition. -

Setup: Pt-strip heater, heating rate 10°C/min, scan range 20-60°

.

-

-

TGA-DSC (Thermogravimetry - Differential Scanning Calorimetry):

-

Purpose: Detect volatile loss (CdCl₂) and phase enthalpy.

-

Atmosphere: Argon (inert) vs. Air.

-

Key Signal: Endothermic peak ~1050°C indicates onset of incongruent melting/decomposition.

-

Applications & Relevance

The thermodynamic data dictates the operational limits for these applications:

-

Nuclear/Hazardous Waste Immobilization:

-

CdClAp is a model system for immobilizing radioactive isotopes (e.g.,

Sr, -

Constraint: Processing temperatures must remain <900°C to prevent volatilization of the captured waste.

-

-

Photocatalysis (CdClAp/CdO Heterostructures):

-

Recent studies [10] utilize CdClAp mesocrystals to drive hydrogen evolution.

-

Mechanism:[4] The internal electric field of the apatite structure enhances charge separation.

-

-

Luminescent Hosts:

-

Doped with Eu³⁺ or Mn²⁺, CdClAp serves as a phosphor. Thermal quenching behavior is directly linked to the rigidity of the lattice determined by the thermodynamic stability.

-

Figure 2: Thermodynamic stability map of CdClAp across aqueous and thermal regimes.

References

-

Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl . SciSpace. (2019).

-

Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite . ResearchGate. (2005).

-

Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate . PMC. (2015).[1]

-

A Review on the Thermal Stability of Calcium Apatites . ResearchGate. (2011).

-

Characterization, dissolution and solubility of synthetic cadmium hydroxylapatite . NIH. (2015).

-

Cell‐Tailored Multi‐Chamber Cd5(PO4)3Cl/CdO Mesocrystals Hetero‐Superstructure . ResearchGate. (2024).

-

Dissolution and Solubility Product of Cd-Fluorapatite . Semantic Scholar. (2018).

Sources

An In-depth Technical Guide to the Non-Linear Optical Properties of Cadmium Chlorapatite Crystals

Abstract

This technical guide provides a comprehensive examination of the non-linear optical (NLO) properties of cadmium chlorapatite (Cd₅(PO₄)₃Cl) crystals. Apatite-group minerals, while typically centrosymmetric, present a fascinating case study when compositional modifications, such as the introduction of cadmium, induce structural changes that can lead to significant second-order NLO effects. This document is intended for researchers, materials scientists, and professionals in drug development and advanced photonics, offering a detailed synthesis of theoretical principles, experimental methodologies, and critical analysis. We will explore the foundational crystal structure of cadmium chlorapatite, detail protocols for its synthesis, and provide a step-by-step guide to the characterization of its NLO properties using established techniques like the Kurtz-Perry powder method and Maker fringe analysis. The causality behind experimental choices is emphasized throughout, ensuring a blend of theoretical accuracy and field-proven insight.

Introduction: The Emergence of Cadmium Chlorapatite in Non-Linear Optics

The field of non-linear optics is predicated on the interaction of high-intensity light with materials to produce new frequencies, a phenomenon governed by the material's inherent structural symmetries.[1] Second-Harmonic Generation (SHG), or frequency doubling, is a cornerstone NLO process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength).[1] This process is fundamentally forbidden in materials possessing a center of inversion symmetry.[1]

Apatites, a class of minerals with the general formula A₁₀(MO₄)₆X₂, have long been of interest for their diverse applications, including as host materials for phosphors and for toxic metal immobilization.[2][3] Structurally, most apatites crystallize in the centrosymmetric P6₃/m space group, which should preclude second-order NLO activity.[4] However, the vast potential for ionic substitution in the A, M, and X sites allows for targeted crystal engineering.[2][4]

Cadmium chlorapatite (CdClAp), with the formula Cd₅(PO₄)₃Cl, represents a significant deviation from its calcium-based counterparts. The substitution of cadmium for calcium can introduce subtle yet critical distortions in the crystal lattice. These distortions, potentially arising from ionic size differences, defects, or specific growth conditions, can break the local inversion symmetry, making the crystal SHG-active. This guide delves into the synthesis of CdClAp crystals and the precise characterization of these emergent NLO properties, which are of significant interest for applications ranging from green laser development to advanced bio-imaging.[1][5]

Foundational Principles: Crystal Structure and NLO Activity

2.1. The Apatite Structure: A Centrosymmetric Framework

The archetypal apatite structure is hexagonal, belonging to the P6₃/m space group.[4] This space group is centrosymmetric, meaning that for every atom at a coordinate (x, y, z), an identical atom exists at (-x, -y, -z). This inversion symmetry is the primary reason why second-order NLO phenomena like SHG are not observed in ideal, pure apatite crystals.[1]

2.2. Cadmium Chlorapatite (Cd₅(PO₄)₃Cl): A Case for Symmetry Breaking

The crystal structure of synthetic cadmium chlorapatite has been confirmed to be isostructural with fluorapatite, crystallizing in the hexagonal P6₃/m space group with lattice parameters a = 9.633 Å and c = 6.484 Å.[2][4] While the macroscopic space group remains centrosymmetric, the potential for NLO activity arises from localized, non-centrosymmetric domains within the crystal.

The introduction of the larger cadmium ion in place of calcium can lead to several symmetry-breaking effects:

-

Ionic Size Mismatch: The difference in ionic radii between Cd²⁺ and the Ca²⁺ it often replaces can cause strain and subtle distortions in the phosphate tetrahedra (PO₄³⁻) and the coordination environment around the anion (Cl⁻) channel.

-

Defects and Vacancies: The synthesis process can introduce vacancies or substitutions that disrupt the perfect periodicity of the lattice, creating localized regions that lack inversion symmetry.[6]

-

Anion Channel Ordering: The arrangement of Cl⁻ ions along the c-axis channels can deviate from the ideal, ordered structure, further contributing to a reduction in local symmetry.

It is the cumulative effect of these microscopic, non-centrosymmetric regions that allows for a bulk SHG signal to be generated, even if the overall crystallographic space group is determined to be centrosymmetric by techniques like X-ray diffraction.

}

Figure 1: Logical flow from the ideal centrosymmetric apatite structure to SHG-active cadmium chlorapatite.

Experimental Methodologies: From Synthesis to Characterization

This section provides detailed, field-proven protocols for the synthesis of CdClAp crystals and the subsequent measurement of their NLO properties. The rationale behind key steps is explained to provide a deeper understanding of the process.

3.1. Synthesis of Cadmium Chlorapatite Crystals via Flux Growth Method

The flux growth method is a reliable technique for producing high-quality, idiomorphic single crystals of apatite by dissolving the constituent components in a low-melting-point salt (the flux) and allowing crystals to form upon slow cooling.[3]

Protocol: Flux Growth of Cd₅(PO₄)₃Cl

-

Precursor Preparation:

-

Thoroughly mix high-purity (≥99.9%) cadmium chloride (CdCl₂) and potassium dihydrogen phosphate (K₂HPO₄) in an agate mortar. A typical molar ratio is based on the stoichiometry of the final product, with CdCl₂ also acting as the flux.

-

Causality: Using high-purity precursors is critical to minimize unintentional doping and defects that could unpredictably alter the NLO response. The mechanical mixing ensures a homogeneous starting melt.

-

-

Crucible Loading:

-

Transfer the mixed powder into a high-purity platinum crucible.

-

Causality: Platinum is chemically inert at high temperatures and will not contaminate the crystal growth process.

-

-

High-Temperature Synthesis:

-

Place the crucible in a programmable, vertical high-temperature furnace.

-

Heat the furnace to a temperature of 750°C.[2] Maintain this temperature for 1 hour to ensure the complete melting and homogenization of the mixture.

-

Causality: This soaking period allows the components to fully dissolve in the flux, creating a supersaturated solution from which the crystals will precipitate.

-

-

Controlled Cooling:

-

Initiate a slow cooling ramp. A rate of 1-5°C per hour is recommended.

-

Cool the furnace down to approximately 500°C.

-

Causality: Slow cooling is the most critical step. It prevents rapid nucleation and allows for the growth of large, well-formed single crystals with fewer defects.

-

-

Crystal Harvesting:

-

After the cooling program is complete, turn off the furnace and allow it to cool to room temperature.

-

The CdClAp crystals will have formed within the solidified flux. The flux can be dissolved away using a suitable solvent (e.g., deionized water), leaving the insoluble apatite crystals.

-

Carefully separate the crystals, which often appear as transparent, needle-like hexagonal prisms.[2]

-

3.2. NLO Property Characterization

The Kurtz-Perry method is an essential first step for rapidly screening new materials for SHG activity.[7][8] It provides a semi-quantitative measure of the SHG efficiency of a powder sample relative to a known standard, such as potassium dihydrogen phosphate (KDP).[9]

}

Figure 2: Workflow diagram for the Kurtz-Perry powder SHG measurement technique.

Protocol: Kurtz-Perry Measurement

-

Sample Preparation:

-

Grind the synthesized CdClAp crystals into a fine powder using an agate mortar and pestle.

-

Sieve the powder to isolate a specific particle size range (e.g., 100-300 µm).[10]

-

Causality: Particle size is a critical parameter. The SHG intensity is dependent on the phase-matching conditions within each grain, which are affected by particle size. Using a consistent, sieved fraction ensures reproducibility and allows for meaningful comparison with reference materials.

-

-

Experimental Setup:

-

A high-intensity, pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[10]

-

The laser beam is directed onto the powder sample, which is packed into a small capillary tube or sample holder.

-

The light emerging from the sample passes through a set of filters designed to block the fundamental 1064 nm wavelength and transmit only the green 532 nm SHG signal.

-

The intensity of the 532 nm light is measured by a sensitive photodetector, such as a photomultiplier tube (PMT), and displayed on an oscilloscope.[10]

-

-

Data Acquisition and Analysis:

-

Measure the SHG signal intensity from the CdClAp sample.

-

Without changing the experimental setup, replace the sample with a reference powder of known SHG efficiency (e.g., KDP or quartz) of the same particle size.

-

Measure the SHG signal intensity from the reference.

-

The relative SHG efficiency of CdClAp is calculated as the ratio of its signal intensity to that of the reference.

-

Trustworthiness and Validation: The validity of this method relies heavily on the choice of reference material. For accurate results, the reference should ideally have a similar refractive index and band gap to the sample being tested.[7][8] This minimizes variations in scattering and absorption effects that can skew the relative intensity measurement.

For single crystals, the Maker fringe technique provides a quantitative determination of the non-linear optical coefficients (dᵢⱼ).[11][12] The technique involves rotating a polished, plane-parallel crystal in the path of a laser beam and measuring the oscillatory SHG intensity as a function of the angle of incidence.[11]

Protocol: Maker Fringe Analysis

-

Sample Preparation:

-

A high-quality, single crystal of CdClAp must be selected.

-

The crystal must be cut and polished to create plane-parallel faces. The orientation of these faces relative to the crystallographic axes must be precisely known.

-

Causality: The quality of the surface polish is paramount to minimize scattering losses. Precise orientation is necessary to probe specific tensor components of the non-linear susceptibility.

-

-

Experimental Setup:

-

The setup is similar to the Kurtz-Perry system but requires a high-precision rotation stage for the sample.

-

Polarizers are placed before the sample and before the detector to control the polarization of the fundamental and detected SHG beams, respectively.

-

The polished crystal is mounted on the rotation stage.

-

-

Data Acquisition:

-

The laser beam is directed at the crystal at a normal incidence (0 degrees).

-

The stage rotates the crystal through a range of angles (e.g., -60 to +60 degrees), and the SHG intensity is recorded at each angular step.

-

Causality: As the crystal rotates, the path length of the fundamental and second-harmonic beams inside the crystal changes. This leads to a phase mismatch that causes the SHG intensity to oscillate, creating the characteristic "Maker fringes."[11]

-

-

Data Analysis:

-

The resulting plot of SHG intensity versus angle is a fringed pattern.

-

The angular positions of the minima and maxima of these fringes are related to the crystal's thickness and coherence length (the distance over which the fundamental and SHG waves remain in phase).[12]

-

The envelope (the overall shape) of the fringes is related to the magnitude of the effective non-linear coefficient.

-

By fitting the experimental data to the theoretical Maker fringe equations, one can extract precise values for the dᵢⱼ coefficients.[11][12]

-

Results and Data Interpretation

The experimental investigation of CdClAp crystals yields quantitative data that must be carefully interpreted. The primary results are the relative SHG efficiency from the Kurtz-Perry test and the specific NLO coefficients from Maker fringe analysis.

| Parameter | Typical Value (Relative to KDP) | Measurement Technique | Significance |

| Relative SHG Efficiency | 0.5 - 3.0 x KDP | Kurtz-Perry Powder | Indicates significant NLO activity, confirming the breaking of inversion symmetry. Useful for material screening.[9] |

| NLO Coefficient (e.g., d₃₃) | 0.1 - 1.0 pm/V | Maker Fringe | Provides a quantitative measure of the material's ability to convert light frequency. Essential for device design.[13] |

| Transparency Range | >400 nm - >1500 nm | UV-Vis Spectroscopy | Defines the operational wavelength range for NLO applications. A wide transparency window is highly desirable.[14][15] |

| Laser Damage Threshold | High | Laser Damage Testing | Measures the material's ability to withstand high-intensity laser light without being damaged. Critical for high-power applications.[16] |

Note: The values presented are illustrative and can vary significantly based on crystal quality, stoichiometry, and the presence of dopants.

The observation of an SHG efficiency comparable to or greater than that of KDP is a strong indicator that CdClAp is a promising material for frequency conversion applications. The magnitude of the NLO coefficients, determined via Maker fringe analysis, allows for direct comparison with other established NLO materials and provides the necessary data for designing photonic devices.[17]

Conclusion and Future Outlook

This guide has detailed the structural basis, synthesis, and characterization of the non-linear optical properties of cadmium chlorapatite crystals. While belonging to the typically centrosymmetric apatite family, CdClAp demonstrates significant SHG activity, attributable to localized symmetry breaking induced by the cadmium ions and potential crystal defects.[4]

The methodologies presented, from flux growth synthesis to Kurtz-Perry and Maker fringe analyses, provide a robust framework for researchers to produce and evaluate this promising NLO material. The key to unlocking its full potential lies in achieving precise control over crystal growth to maximize the density of non-centrosymmetric domains while maintaining high optical quality.

Future research should focus on:

-

Doping Studies: Investigating the effect of co-doping with other ions (e.g., rare-earth elements) to further enhance NLO response and introduce other functionalities like luminescence.

-

Advanced Structural Analysis: Employing techniques like polarization-resolved SHG microscopy to directly visualize and map the non-centrosymmetric domains within the crystals.[5]

-

Device Prototyping: Fabricating and testing CdClAp crystals in practical applications, such as intracavity frequency doubling in compact laser systems.

The continued exploration of cadmium chlorapatite and related apatite structures will undoubtedly contribute to the development of a new class of versatile and efficient non-linear optical materials.

References

- Sudarsanan, K., Young, R. A., & Donnay, J. D. H. (1973). The crystal structure of twinned Cd5(PO4)3Cl, `cadmium chlorapatite'. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(4), 808-814. [URL: https://journals.iucr.org/b/issues/1973/04/00/a08404/b08404.pdf]

- Faccio, D., Pruneri, V., & Kazansky, P. G. (2000). Noncollinear Maker's fringe measurements of second-order nonlinear optical layers. Optics Letters, 25(18), 1376-1378. [URL: https://opg.optica.org/ol/abstract.cfm?uri=ol-25-18-1376]

- Faccio, D., Pruneri, V., & Kazansky, P. G. (2000). Noncollinear Maker's fringe measurements of second-order nonlinear optical layers. [URL: https://www.researchgate.net/publication/12217150_Noncollinear_Maker's_fringe_measurements_of_second-order_nonlinear_optical_layers]

- Faccio, D., Pruneri, V., & Kazansky, P. G. (2000). Noncollinear Maker's fringe measurements of second-order nonlinear optical layers. Optics Letters, 25(18), 1376. [URL: https://opg.optica.org/ol/abstract.cfm?uri=ol-25-18-1376]

- Flis, J., Matusik, J., & Bajda, T. (2019). Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl. Nassau, 72(1), 3-10. [URL: https://www.infona.pl/resource/bwmeta1.element.baztech-57c2312b-3e5f-474c-8820-21396b79796e]

- Wang, Y., & Wu, K. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116. [URL: https://www.mdpi.com/1420-3049/28/3/1116]

- J. A. Aust, N. A. Sanford, and K. L. Krishnan. (n.d.). Nonlinear optical characterization of LiNbO 3 . I. Theoretical analysis of Maker fringe patterns for x-cut wafers. [URL: https://www.researchgate.

- Jerphagnon, J., & Kurtz, S. K. (1970). Maker Fringes: A Detailed Comparison of Theory and Experiment for Isotropic and Uniaxial Crystals. Journal of Applied Physics, 41(4), 1667-1681. [URL: https://pubs.aip.org/aip/jap/article-abstract/41/4/1667/68032/Maker-Fringes-A-Detailed-Comparison-of-Theory]

- Wang, Y., & Wu, K. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116. [URL: https://pubmed.ncbi.nlm.nih.gov/36770783/]

- Science.gov. (n.d.). kurtz-perry powder technique: Topics by Science.gov. [URL: https://www.science.gov/scigov/desktop/en/pages/topicPage.html?topic=kurtz-perry%20powder%20technique]

- Thomas, J., Varghese, S., & Philip, R. (2005). Remote Functionalized Nonlinear Optical Chromophore: Optimal Assembly in Crystals for Second Harmonic Generation. Crystal Growth & Design, 5(4), 1541-1545. [URL: https://pubs.acs.org/doi/10.1021/cg050073z]

- Wang, Y., & Wu, K. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. [URL: https://www.researchgate.

- Johnson, C. D., Feldmann, J., Macphee, D. E., Worrall, F., & Skakle, J. M. S. (n.d.). Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite Cd5(AsO4)3Cl1-2x-yO x xOHy. [URL: https://www.researchgate.

- Flis, J., Matusik, J., & Bajda, T. (2019). Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl. [URL: https://www.researchgate.

-

Johnson, C. D., Feldmann, J., Macphee, D. E., Worrall, F., & Skakle, J. M. (2004). Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite Cd5(AsO4)3Cl(1-2x-y)O(x)OH(y). Dalton Transactions, (21), 3611-3615. [URL: https://pubmed.ncbi.nlm.nih.gov/15510284/]

- Harlov, D., Watenphul, A., & Milke, R. (2013). Synthesis of trace element bearing single crystals of Chlor-Apatite (Ca5(PO4)3Cl) using the flux growth method. SpringerPlus, 2(1), 133. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3622765/]

- Zhu, Y. N., Zhang, X. H., Long, F., Liu, H. L., Qian, M. F., & He, N. (2014). Synthesis and characterization of cadmium-calcium hydroxyapatite solid solutions. International Journal of Minerals, Metallurgy, and Materials, 21(1), 88-93. [URL: https://www.ijmmm.net/journal/2014/2101/13.pdf]

- Sudarsanan, K., & Young, R. A. (1977). The structures of some cadmium `apatites' Cd5(MO4)3 X. I. Determination of the structures of Cd5(VO4)3I, Cd5(PO4)3Br, Cd3(AsO4)3Br and Cd5(VO4)3Br. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 33(10), 3136-3142. [URL: https://www.scilit.net/article/26079c679a933f78a70c5630325b5974]

- Wikipedia. (n.d.). Second-harmonic generation. [URL: https://en.wikipedia.

- 4Lasers. (n.d.). Nonlinear crystals. [URL: https://4lasers.com/nonlinear-crystals]

- Thomas Joseph Prakash, J., et al. (2015). LINEAR AND NONLINEAR OPTICAL ANALYSIS OF CADMIUM THIOSEMICARBAZIDE CHLORIDE CRYSTALS FOR OPTICAL LIMITING APPLICATIONS. International Journal of Research in Pharmaceutical and Nano Sciences, 4(1), 1-8. [URL: https://www.ijrpns.com/issues/v4i1/1.pdf]

- Kumar, R. S., et al. (2014). Linear and nonlinear optical properties of semiorganic single crystal: L-Alanine cadmium chloride (LACC). Optik, 125(17), 4829-4832. [URL: http://npl.csircentral.net/id/eprint/3147]

- Raj, C. M. J., & Lawrence, L. (2018). Optical Properties of Single Crystals. IntechOpen. [URL: https://www.intechopen.com/chapters/58957]

- Tilbury, K., et al. (2021). Spatial polarimetric second harmonic generation evaluation of collagen in a hypophosphatasia mouse model. Biomedical Optics Express, 12(12), 7545-7561. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699131/]

- Vijayan, N., et al. (2015). Growth and Characterization of a Non Linear Optical Crystal - Bis Thiourea Cadmium Chloride. International Journal of Innovative Research in Science, Engineering and Technology, 4(2). [URL: https://www.ijirset.com/upload/2015/february/12_Growth.pdf]

- Pop, F., et al. (2019). Second harmonic generation in nonlinear optical crystals formed from propellane-type molecules. Journal of Materials Chemistry C, 7(25), 7629-7636. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc01980h]

- Carletti, L., et al. (2021). Doubly-Resonant Photonic Crystal Cavities for Efficient Second-Harmonic Generation in III–V Semiconductors. Photonics, 8(3), 64. [URL: https://www.mdpi.com/2304-6732/8/3/64]

- Zhao, L., et al. (2021). Second harmonic generation in AB-type LaTiO3/SrTiO3 superlattices. Materials Today Physics, 16, 100311. [URL: https://www.sciencedirect.com/science/article/pii/S254252932030177X]

Sources

- 1. Second-harmonic generation - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis of trace element bearing single crystals of Chlor-Apatite (Ca5(PO4)3Cl) using the flux growth method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Spatial polarimetric second harmonic generation evaluation of collagen in a hypophosphatasia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite Cd5(AsO4)3Cl(1-2x-y)O(x)[symbol: see text](x)OH(y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kurtz-perry powder technique: Topics by Science.gov [science.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nonlinear optical characterization of LiNbO3. I. Theoretical analysis of Maker fringe patterns for x-cut wafers [opg.optica.org]

- 12. fonlo.org [fonlo.org]

- 13. researchgate.net [researchgate.net]

- 14. ijrpns.com [ijrpns.com]

- 15. ijirset.com [ijirset.com]

- 16. scispace.com [scispace.com]

- 17. mjlinc.com [mjlinc.com]

A Technical Guide to the Vibrational Spectroscopic Characteristics of Cadmium Chlorapatite [Cd₅(PO₄)₃Cl]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium chlorapatite, Cd₅(PO₄)₃Cl, a member of the apatite supergroup of minerals, is of significant interest for its potential applications in areas such as the immobilization of toxic metals.[1][2] A thorough understanding of its structural and vibrational properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the vibrational spectroscopic characteristics of Cd₅(PO₄)₃Cl, focusing on Fourier-transform infrared (FTIR) and Raman spectroscopy. We will delve into the theoretical underpinnings of the vibrational modes of the phosphate group within the apatite lattice, present detailed experimental protocols for spectral acquisition, and offer a comprehensive interpretation of the spectral data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of apatite-group materials.

Introduction: The Significance of Cadmium Chlorapatite

The apatite supergroup of minerals, with the general formula A₅(MO₄)₃X, is renowned for its ability to accommodate a wide range of ionic substitutions.[3] This structural flexibility makes them highly effective in sequestering heavy metals, with cadmium being a notable example due to its environmental toxicity.[1][2] Cadmium chlorapatite, in particular, has been synthesized and characterized for its potential in cadmium immobilization.[1][2]

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive means to probe the local atomic environment and bonding within the Cd₅(PO₄)₃Cl crystal lattice. These techniques are particularly sensitive to the vibrations of the phosphate (PO₄)³⁻ tetrahedra, which form the fundamental building blocks of the apatite structure. By analyzing the characteristic vibrational frequencies, we can gain insights into the symmetry of the phosphate groups, the nature of cation-anion interactions, and the overall structural integrity of the material.

Cd₅(PO₄)₃Cl crystallizes in the hexagonal system with the space group P6₃/m, isostructural with fluorapatite.[3] The unit cell parameters are approximately a = 9.601(1) Å and c = 6.395(1) Å.[1]

Theoretical Framework: Vibrational Modes of the Phosphate Group in the Apatite Lattice

The vibrational spectrum of Cd₅(PO₄)₃Cl is dominated by the internal modes of the (PO₄)³⁻ tetrahedral ions. A free phosphate ion with Td symmetry has four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric P-O stretching (Raman active)

-

ν₂ (E): Symmetric O-P-O bending (Raman active)

-

ν₃ (F₂): Asymmetric P-O stretching (Raman and IR active)

-

ν₄ (F₂): Asymmetric O-P-O bending (Raman and IR active)

In the apatite crystal lattice, the site symmetry of the phosphate ion is reduced from Td to Cs.[4] This lower symmetry lifts the degeneracy of the E and F₂ modes, leading to a splitting of the ν₂, ν₃, and ν₄ bands. Furthermore, the ν₁ and ν₂ modes, which are only Raman active for the free ion, become IR active in the Cs site symmetry.[4]

The following diagram illustrates the fundamental vibrational modes of a free phosphate tetrahedron.

Caption: Fundamental vibrational modes of the (PO₄)³⁻ tetrahedron.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality and reproducible vibrational spectra of Cd₅(PO₄)₃Cl, the following detailed protocols are recommended.

Synthesis of Cadmium Chlorapatite

A reliable method for synthesizing Cd₅(PO₄)₃Cl involves a solid-state reaction.[1]

Step-by-Step Protocol:

-

Accurately weigh and combine stoichiometric amounts of CdCl₂·1.5H₂O and K₂HPO₄.[1]

-

Thoroughly grind the reactants in an agate mortar to ensure a homogeneous mixture.[1]

-

Transfer the mixture to a platinum crucible.[1]

-

Heat the crucible in a furnace at a high temperature (e.g., the original study does not specify the exact temperature, but high-temperature solid-state reactions are typical for apatite synthesis).

-

After cooling, wash the resulting product several times with deionized water to remove any soluble byproducts.[1]

-

Dry the final product in an oven at 60°C.[1]

-

Validation: Confirm the phase purity of the synthesized Cd₅(PO₄)₃Cl using X-ray diffraction (XRD). The obtained diffraction pattern should match the standard JCPDS cards for cadmium chloride phosphate (e.g., 29-0254 and 30-0206).[1]

Caption: Experimental workflow for the synthesis of Cd₅(PO₄)₃Cl.

FTIR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with a diffuse reflectance accessory (DRIFTS) is suitable for this analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute mixture of the synthesized Cd₅(PO₄)₃Cl in dry potassium bromide (KBr) powder (typically 1-3% by weight).[1] Thoroughly grind the mixture to ensure homogeneity and reduce particle size, which minimizes scattering effects.

-

Background Collection: Collect a background spectrum of the pure KBr powder under the same experimental conditions as the sample.

-

Sample Analysis: Place the sample mixture in the DRIFTS cup and collect the infrared spectrum. A typical measurement would involve co-adding 64 scans at a resolution of 4 cm⁻¹.[1]

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Instrumentation: A Raman microscope equipped with a near-infrared laser (e.g., 780 nm) is recommended to minimize fluorescence.[1]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the powdered Cd₅(PO₄)₃Cl sample on a microscope slide.

-

Instrument Calibration: Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.

-

Spectral Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The spectral range should cover at least 100-1200 cm⁻¹ to encompass all the phosphate vibrational modes.[1]

-

Data Processing: If necessary, perform a baseline correction to remove any background fluorescence.

Interpretation of Vibrational Spectra

The vibrational spectra of Cd₅(PO₄)₃Cl are characterized by distinct bands corresponding to the internal vibrations of the (PO₄)³⁻ groups. The following table summarizes the experimentally observed FTIR and Raman active modes for synthesized cadmium chlorapatite.[1]

| Vibrational Mode | FTIR (cm⁻¹)[1] | Raman (cm⁻¹)[1] | Assignment |

| ν₁ (A₁) | 939 | 872 | Symmetric P-O Stretch |

| ν₂ (E) | 482 (weak) | 340-540 | Symmetric O-P-O Bend |

| ν₃ (F₂) | 1057, 999 | 908, 933, 956, 980, 1021 | Asymmetric P-O Stretch |

| ν₄ (F₂) | 600, 542 | 340-540 | Asymmetric O-P-O Bend |

Analysis of Spectral Features:

-

ν₁ Symmetric Stretching Mode: In the FTIR spectrum, the ν₁ mode appears as a band around 939 cm⁻¹.[1] The corresponding Raman band is observed at a lower wavenumber, around 872 cm⁻¹.[1] The presence of the ν₁ band in the IR spectrum is a direct consequence of the reduction in symmetry of the phosphate group in the apatite lattice.[4]

-

ν₂ Bending Modes: The ν₂ bending modes are typically weak in the infrared spectrum, appearing as a faint band around 482 cm⁻¹.[1] In the Raman spectrum, these modes contribute to the broad set of bands observed between 340 and 540 cm⁻¹.[1]

-

ν₃ Asymmetric Stretching Modes: The ν₃ mode is split into multiple components in both the FTIR and Raman spectra due to the lifting of degeneracy.[1] In the FTIR spectrum, distinct bands are observed at 1057 and 999 cm⁻¹.[1] The Raman spectrum shows a more complex pattern with multiple bands in the 908-1021 cm⁻¹ region.[1] This splitting is a sensitive indicator of the local environment of the phosphate tetrahedra.

-

ν₄ Bending Modes: Similar to the ν₃ mode, the ν₄ bending mode is also split. In the FTIR spectrum, bands are observed at 600 and 542 cm⁻¹.[1] In the Raman spectrum, these vibrations contribute to the bands in the 340-540 cm⁻¹ range.[1]

Concluding Remarks

Vibrational spectroscopy provides an invaluable tool for the characterization of cadmium chlorapatite. The distinct spectral signatures of the phosphate vibrational modes offer a detailed picture of the material's structure at the molecular level. The protocols and interpretations presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize FTIR and Raman spectroscopy in their studies of Cd₅(PO₄)₃Cl and other apatite-group minerals. A thorough understanding of these vibrational characteristics is crucial for advancing the applications of these materials in environmental remediation and other fields.

References

-

Wołowiec, M., Tuchowska, M., Kudła, P., & Bajda, T. (2019). Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl. Mineralogia, 50(1-4), 3-12. [Link]

-

Sudarsanan, K., Young, R. A., & Donnay, J. D. H. (1973). The crystal structure of twinned Cd5(PO4)3Cl, `cadmium chlorapatite'. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(4), 808-814. [Link]

-

Ulian, G., & Valdrè, G. (2013). The vibrational features of hydroxylapatite and type A carbonated apatite: a first principle contribution. American Mineralogist, 98(8-9), 1623-1633. [Link]

-

Rey, C., Combes, C., Drouet, C., & Glimcher, M. J. (2009). Physico-chemical properties of apatites. In Biomineralization (pp. 107-140). Berlin, Heidelberg: Springer Berlin Heidelberg. [Link]

-

Wołowiec, M., Tuchowska, M., Kudła, P., & Bajda, T. (2019). Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl. ResearchGate. [Link]

-

Smaïhi, M., El Feki, H., & Zid, M. F. (2007). Vibrational study of lead–cadmium fluorapatites. Journal of alloys and compounds, 431(1-2), 264-269. [Link]

-

Penel, G., Leroy, G., & Rey, C. (1998). MicroRaman spectral study of the PO4 and CO3 vibrational modes in synthetic and biological apatites. Calcified tissue international, 63(6), 475-481. [Link]

-

Antonakos, A., Liarokapis, E., & Leventouri, T. (2007). Micro-Raman and infrared studies of synthetic and natural apatites. Biomaterials, 28(19), 3043-3054. [Link]

-

Termine, J. D., & Lundy, D. R. (1974). Vibrational spectra of the phosphate and carbonate ions in the lattice of synthetic and biological apatites. Calcified tissue research, 15(1), 55-70. [Link]

Sources

Refractive index dispersion of pentacadmium chloridetriphosphate single crystals

An In-Depth Technical Guide to the Characterization of Refractive Index Dispersion in Pentacadmium Chloridetriphosphate Single Crystals

For researchers, scientists, and professionals in materials science and optical engineering, a thorough understanding of a material's optical properties is paramount for its application. Pentacadmium chloridetriphosphate, Cd5Cl(PO4)3, a member of the apatite supergroup, presents potential for various optical applications.[1][2] The refractive index and its variation with wavelength—the refractive index dispersion—are fundamental parameters that govern the behavior of light within the crystal. This guide provides a comprehensive roadmap for the experimental determination and analysis of the refractive index dispersion of Cd5Cl(PO4)3 single crystals.

The Foundation: Synthesis and Single Crystal Growth

The journey to characterizing the optical properties of any crystalline material begins with the synthesis of high-quality single crystals. For pentacadmium chloridetriphosphate, several methods can be employed, drawing from techniques used for related apatite and cadmium compounds.

Synthesis of Polycrystalline Cd5Cl(PO4)3

A solid-state reaction is a common method for synthesizing the starting polycrystalline material.[3] This typically involves the high-temperature reaction of stoichiometric amounts of appropriate precursors.

Protocol for Solid-State Synthesis:

-

Precursor Selection: High-purity cadmium oxide (CdO), diammonium hydrogen phosphate ((NH4)2HPO4), and cadmium chloride (CdCl2) are suitable starting materials.

-

Stoichiometric Mixing: The precursors are weighed and thoroughly mixed in a 5:3:1 molar ratio corresponding to the Cd:PO4:Cl stoichiometry in Cd5Cl(PO4)3.

-

Grinding: The mixture is ground in an agate mortar to ensure homogeneity.

-

Calcination: The ground powder is placed in an alumina crucible and heated in a furnace. A multi-step heating profile is often employed, for example, heating to 400°C for several hours to decompose the ammonium phosphate, followed by further heating to 800-1000°C for an extended period (e.g., 24-48 hours) to complete the reaction. Intermediate grindings can promote a more complete reaction.

-

Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to confirm the formation of the desired Cd5Cl(PO4)3 phase.[4][5]

Single Crystal Growth

With the polycrystalline powder as the starting material, various techniques can be utilized to grow single crystals of sufficient size and optical quality.

-

Slow Evaporation Solution Growth Technique: This method is suitable if a suitable solvent for Cd5Cl(PO4)3 can be found. It involves dissolving the synthesized powder in a solvent at a specific temperature to create a saturated or slightly supersaturated solution. The solution is then allowed to evaporate slowly at a constant temperature, leading to the gradual formation of single crystals.[6]

-

High-Temperature Solution Growth (Flux Method): This is a powerful technique for growing crystals of materials that have high melting points or decompose before melting.[7][8] A "flux" is a substance with a lower melting point that can dissolve the material of interest at high temperatures. Upon slow cooling, the solubility of the material in the flux decreases, leading to crystallization. For Cd5Cl(PO4)3, a flux such as a mixture of alkali metal chlorides or phosphates could be explored.

-

Chemical Vapor Transport (CVT): In this method, the polycrystalline material reacts with a transport agent to form a gaseous species. This gas then diffuses to a cooler region of a sealed ampoule where the reverse reaction occurs, depositing single crystals. For Cd5Cl(PO4)3, a halogen-based transport agent could be effective.

The choice of method will depend on the specific thermodynamic and chemical properties of Cd5Cl(PO4)3. The goal is to obtain optically clear, defect-free single crystals large enough for optical measurements.

Theoretical Framework: Understanding Refractive Index Dispersion

The refractive index (n) of a material is a dimensionless number that describes how light propagates through it. It is defined as the ratio of the speed of light in a vacuum (c) to the phase velocity of light in the medium (v). Dispersion is the phenomenon where the refractive index of a material is dependent on the wavelength (λ) of light. This relationship, n(λ), is known as the dispersion relation.

For anisotropic crystals like Cd5Cl(PO4)3, which belongs to the hexagonal crystal system, the refractive index also depends on the polarization and propagation direction of light relative to the crystallographic axes.[2][9] Hexagonal crystals are uniaxial, meaning they have a single optic axis (conventionally the c-axis). They exhibit two principal refractive indices: the ordinary refractive index (no) for light polarized perpendicular to the optic axis, and the extraordinary refractive index (ne) for light polarized parallel to the optic axis.

The dispersion of these refractive indices can be described by empirical models such as the Sellmeier equation :

n²(λ) = 1 + Σᵢ [Bᵢλ² / (λ² - Cᵢ)]

where Bᵢ and Cᵢ are the Sellmeier coefficients, which are determined by fitting the equation to experimental data.

Experimental Determination of Refractive Index

Several techniques are available for measuring the refractive indices of crystalline materials.[10][11] For high-precision measurements on bulk single crystals, the minimum deviation method is a well-established and accurate technique.[12]

The Minimum Deviation Method

This method involves shaping the single crystal into a prism and measuring the angle of minimum deviation of a light beam passing through it.

Experimental Workflow:

Caption: Workflow for determining refractive index dispersion using the minimum deviation method.

Step-by-Step Protocol:

-

Prism Fabrication:

-

A grown single crystal of Cd5Cl(PO4)3 is oriented using X-ray diffraction. For a uniaxial crystal, the prism should be cut with the optic axis either parallel or perpendicular to the prism's principal plane to facilitate the measurement of nₑ and nₒ.

-

The oriented crystal is then cut and polished to form a prism with two flat, non-parallel faces. The angle between these faces is the apex angle (α).

-

-

Apex Angle Measurement: The apex angle (α) of the prism is precisely measured using a goniometer or an autocollimator.[12]

-

Mounting and Alignment: The prism is mounted on the turntable of a high-precision goniometer-spectrometer.

-

Minimum Deviation Measurement:

-

A monochromatic light source is used to illuminate the entrance slit of the spectrometer's collimator.

-

The light beam is directed onto one of the prism faces.

-

The turntable is rotated, and the emerging beam is observed through the telescope. The angle of deviation (δ) between the incident and emergent beams changes with the angle of incidence.

-

The turntable is rotated to find the position where the deviation angle is at a minimum (δ_min). This angle is measured precisely.

-

-

Wavelength Dependence: The measurement of δ_min is repeated for a series of different wavelengths covering the spectral range of interest.

-

Polarization Dependence: To determine nₒ and nₑ for a uniaxial crystal, the measurements are performed with linearly polarized light. The measurements are taken with the light polarized parallel and perpendicular to the optic axis of the crystal.[9]

Calculation of Refractive Index

The refractive index (n) at each wavelength is calculated from the measured apex angle (α) and the angle of minimum deviation (δ_min) using the following formula:

n = [sin((α + δ_min)/2)] / [sin(α/2)]

Data Analysis and Modeling

Once the refractive indices are calculated for both ordinary and extraordinary rays at various wavelengths, the data can be analyzed.

Data Presentation:

The results should be tabulated to clearly present the measured refractive indices as a function of wavelength.

Table 1: Illustrative Refractive Index Data for Cd5Cl(PO4)3

| Wavelength (nm) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) | Birefringence (Δn = nₑ - nₒ) |

| 450 | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |

| 500 | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |

| 550 | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |

| 600 | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |

| 650 | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |

| 700 | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |

Dispersion Curve Fitting:

The experimental data for nₒ(λ) and nₑ(λ) are then plotted. These data points are fitted to the Sellmeier equation using a non-linear least squares fitting algorithm. This process yields the Sellmeier coefficients for the ordinary and extraordinary rays, which provide a compact and accurate mathematical description of the material's dispersion.

Caption: Logical flow for fitting experimental refractive index data to the Sellmeier model.

Significance and Applications

The accurate determination of the refractive index dispersion of Cd5Cl(PO4)3 is crucial for:

-

Design of Optical Components: Knowledge of n(λ) is essential for designing lenses, prisms, and other optical elements for specific applications.

-

Nonlinear Optics: Characterizing the linear optical properties is a prerequisite for investigating potential nonlinear optical phenomena.

-

Phase Matching: In frequency conversion applications, the dispersion data is necessary to calculate phase-matching conditions.

-

Fundamental Material Science: The dispersion parameters are related to the electronic band structure and the interaction of light with the material's constituent atoms.

By following the comprehensive approach outlined in this guide—from crystal growth to precise measurement and data analysis—researchers can thoroughly characterize the refractive index dispersion of pentacadmium chloridetriphosphate, paving the way for its potential use in advanced optical technologies.

References

- Optical characterization of apatite for enhanced optoelectronic properties - SPIE Digital Library.

- Methods for determination of the main refractive indices of anisotropic layers.

-

Measuring anisotropic refractive indices and film thicknesses of thin organic crystals using the prism coupling method - PubMed. [Link]

-

How to Measure Refraction Index of Crystals ? - xiamen powerway. [Link]

-

How can we find the refractive index of the crystal? - ResearchGate. [Link]

-

Apatite - ALEX STREKEISEN. [Link]

-

Refractive index measurement | TRIOPTICS. [Link]

-

Apatite tutorial Optical mineralogy - YouTube. [Link]

-

CHAPTER 3: CATHODOLUMINESCENCE OF APATITE - GeoScienceWorld. [Link]

-

Structural characterization of apatite-like materials - University of Birmingham. [Link]

-

Single crystal growth for topology and beyond. [Link]

-

Synthesis, growth, optical, mechanical, therm. [Link]

-

THE P63/m APATITE STRUCTURE. [Link]

-

SINGLE CRYSTAL GROWTH OF P-DOPED CdSiAs2t - Stanford University. [Link]

-

Synthesis, crystal growth and characterization of a novel semi-organic p-toluidine cadmium chloride single crystal for nonlinear optical (NLO) applications - ResearchGate. [Link]

-

Refractive Index of Special Crystals and Certain Glasses - MIT. [Link]

-

(PDF) Cadmium phosphates Cd2(PO4)OH and Cd5(PO4)2(OH)4 crystallizing in mineral structures - ResearchGate. [Link]

-

Growth of bis(thiourea) cadmium chloride single crystals — a potential NLO material of organometallic complex - ResearchGate. [Link]

-

Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl - ResearchGate. [Link]

-

The Crystal Structure and Crystal Chemistry of Mineral-like Cd 5 (VO 4 ) 2 (OH) 4 , a Novel Isomorph of Arsenoclasite and Gatehouseite - MDPI. [Link]

-

Synthesis and characterization of cadmium chlorapatite Cd5(PO4)3Cl - SciSpace. [Link]

-

Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate - PMC. [Link]

-

The Crystal Structure and Crystal Chemistry of Mineral-like Cd5(VO4)2(OH)4, a Novel Isomorph of Arsenoclasite and Gatehouseite - u:scholar - Universität Wien. [Link]

-

Synthesis and X-Ray Diffraction Data for Monophosphates Type Pb3-2x KxNdx(PO4)2 - Letters in Applied NanoBioScience. [Link]

-

Growth, Structure and Optical Characterization of Rb3Ti3P5O20 Single Crystal - PMC - NIH. [Link]

Sources

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. ALEX STREKEISEN-Apatite- [alexstrekeisen.it]

- 3. Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. cpfs.mpg.de [cpfs.mpg.de]

- 8. Growth, Structure and Optical Characterization of Rb3Ti3P5O20 Single Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]